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Abstract

This guide provides a comprehensive technical overview of 5-Ethynyl-2-methylbenzamide, a
key chemical intermediate in contemporary drug discovery and development. We will delve into
its precise chemical identity, elucidate a robust synthetic pathway via Sonogashira coupling,
detall its critical role as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors, and
outline standard analytical methodologies for its characterization. This document is intended to
serve as a vital resource for researchers, chemists, and drug development professionals,
offering both foundational knowledge and actionable protocols to leverage this compound's
potential in medicinal chemistry.

Nomenclature and Structural Elucidation

The compound, identified by the CAS Number 1009307-37-5, is authoritatively named 5-
Ethynyl-2-methylbenzamide according to the International Union of Pure and Applied
Chemistry (IUPAC) nomenclature standards.[1] The structure consists of a benzamide core,
which is a benzene ring attached to an amide functional group (-CONHz2). The ring is
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substituted at position 2 with a methyl group (-CHs) and at position 5 with an ethynyl group (-
C=CH).

Structural Formula:

e Molecular Formula: C10HsNO

e Molecular Weight: 159.19 g/mol

« Canonical SMILES: CC1=C(C=C(C=C1)C#C)C(=O)N

The presence of the terminal alkyne (ethynyl group) is of paramount importance, as it serves as
a reactive handle for "click chemistry” and other cross-coupling reactions, enabling its versatile
use as a building block in the synthesis of more complex molecules.[2][3][4]

Physicochemical Properties

Understanding the physicochemical properties of 5-Ethynyl-2-methylbenzamide is crucial for
its handling, reaction setup, and purification. Below is a summary of its key computed

properties.

Property Value Source
Molecular Weight 159.19 g/mol PubChem
Molecular Formula C10HaNO PubChem
XLogP3 (Predicted) 1.8 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 1 PubChem
Rotatable Bond Count 1 PubChem
Topological Polar Surface Area  43.1 A2 PubChem

Note: These values are computationally predicted and should be used as a guide.
Experimental validation is recommended for critical applications.
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Synthesis Protocol: Palladium/Copper-Catalyzed
Sonogashira Coupling

The most efficient and widely adopted method for synthesizing 5-Ethynyl-2-methylbenzamide
is the Sonogashira cross-coupling reaction.[5][6][7] This powerful carbon-carbon bond-forming
reaction couples a terminal alkyne with an aryl halide. In this case, 5-bromo-2-
methylbenzamide is coupled with a protected or terminal alkyne source.

Rationale for Method Selection

o Expertise & Experience: The Sonogashira coupling is a cornerstone of modern organic
synthesis, renowned for its reliability, high yields, and broad functional group tolerance under
mild conditions.[8] The use of a palladium catalyst in conjunction with a copper(l) co-catalyst
is a well-established system that ensures efficient transmetalation and reductive elimination
steps, which are key to the catalytic cycle.[5][8]

o Trustworthiness: This protocol is self-validating. The starting material, 5-bromo-2-
methylbenzamide, is commercially available or readily synthesized. The reaction progress
can be easily monitored by Thin-Layer Chromatography (TLC), and the final product can be
rigorously purified and characterized using standard techniques like column chromatography
and NMR spectroscopy, ensuring the identity and purity of the target molecule.

Experimental Workflow

Below is a detailed, step-by-step methodology for the synthesis.

Starting Materials:

5-bromo-2-methylbenzamide

Ethynyltrimethylsilane (TMS-acetylene)

Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz]

Copper(l) iodide (Cul)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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o Tetrahydrofuran (THF), anhydrous

o Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K2COs) in Methanol
o Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Protocol:

» Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon),
add 5-bromo-2-methylbenzamide (1.0 eq), Pd(PPhs)2Clz (0.03 eq), and Cul (0.06 eq).

» Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the
mixture until all solids are dissolved.

» Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture at room
temperature. The TMS group is used here as a protecting group for the terminal alkyne to
prevent self-coupling.

e Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC
analysis indicates complete consumption of the starting aryl bromide.

o Workup (Aqueous): Cool the reaction to room temperature. Dilute the mixture with ethyl
acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Deprotection: Dissolve the crude TMS-protected intermediate in THF or methanol. Add a
deprotecting agent such as TBAF (1.1 eq in THF) or K2COs (2.0 eq in methanol) and stir at
room temperature for 1-2 hours.

 Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and
purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate
gradient to yield 5-Ethynyl-2-methylbenzamide as a solid.[9]

Synthesis Workflow Diagram
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Reagents & Catalysts

5-Bromo-2-methylbenzamide Ethynyltrimethylsilane Pd(PPhs)2Clz / Cul Triethylamine Fig. 1: Sonogashira Synthesis Workflow.
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Caption: Fig. 1. Sonogashira Synthesis Workflow.

Application in Drug Development: A Precursor to
PARP Inhibitors

The primary significance of 5-Ethynyl-2-methylbenzamide in the pharmaceutical industry is its
role as a key building block for the synthesis of Poly (ADP-ribose) polymerase (PARP)
inhibitors.[10][11]

Mechanism of PARP Inhibition
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PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs)
through the base excision repair (BER) pathway.[12][13] In cancer cells with deficiencies in
other DNA repair pathways, such as homologous recombination (HR) which is often
compromised in BRCA1/2 mutated cancers, the inhibition of PARP leads to an accumulation of
unrepaired SSBs.[12][14] During DNA replication, these SSBs are converted into toxic double-
strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway
results in cell death—a concept known as synthetic lethality.[10][12] PARP inhibitors exploit this
vulnerability, offering a targeted therapy for specific cancer types.[10][14]

Role of 5-Ethynyl-2-methylbenzamide

The benzamide moiety of the molecule is a well-established pharmacophore that mimics the
nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP
enzyme.[13] The 2-methyl group provides structural constraints, and the 5-ethynyl group
serves as a versatile synthetic handle to append larger, more complex chemical scaffolds.
These appended structures are designed to interact with other regions of the enzyme, such as
the adenosine-binding pocket, thereby enhancing potency and selectivity.[10] For instance, this
intermediate is a documented precursor in the synthesis of Niraparib, an FDA-approved PARP
inhibitor.[11]

PARP Inhibition Pathway Diagram
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Caption: Fig. 2: Mechanism of Synthetic Lethality.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

synthesized 5-Ethynyl-2-methylbenzamide.
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Standard Analytical Techniques

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR and 3C NMR are used to
confirm the molecular structure. Specific chemical shifts and coupling constants for the
aromatic protons, the methyl group, the amide protons, and the unique acetylenic proton and
carbons provide a definitive fingerprint of the molecule.[15][16]

e High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the
purity of the compound.[17] A reversed-phase C18 column with a mobile phase gradient of
water and acetonitrile is typically used. Purity is assessed by integrating the peak area at a
specific UV wavelength (e.g., 254 nm).

o Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
exact molecular weight and elemental composition, providing unequivocal evidence of the
compound's identity.[18]

Representative Analytical Data

The following table summarizes expected analytical data based on literature and spectral
prediction.

Technique

Parameter

Expected
Value/Observation

1H NMR (400 MHz, CDCls)

Chemical Shift ()

~8.0-7.2 (M, 3H, Ar-H), ~5.8
(br s, 2H, NH2), ~3.1 (s, 1H,
C=C-H), ~2.5 (s, 3H, CHs)

13C NMR (100 MHz, CDCls)

Chemical Shift (d)

~170 (C=0), ~140-120 (Ar-C),
~82 (Ar-C=C), ~80 (Ar-C=C-

H), ~20 (CH5)
Calculated for C10H10NO™:
HRMS (ESI+) [M+H]*
160.0757; Found: 160.075X
HPLC Purity >98% (by area % at 254 nm)
Conclusion
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5-Ethynyl-2-methylbenzamide is more than a simple chemical; it is an enabling tool in the
field of medicinal chemistry. Its well-defined structure, accessible synthesis via the robust
Sonogashira coupling, and its critical role as a pharmacophore and versatile building block for
PARP inhibitors underscore its importance. This guide has provided the essential technical
details required for its synthesis, characterization, and application, empowering research and
development professionals to effectively utilize this compound in the ongoing quest for novel
cancer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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